molecular formula C13H22N4O B7629640 N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide

N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide

Cat. No. B7629640
M. Wt: 250.34 g/mol
InChI Key: LXMHAGJCWYHTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. TRPV1 is expressed in a variety of tissues, including sensory neurons, and has been implicated in a number of physiological and pathological processes.

Mechanism of Action

N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide is a selective antagonist of TRPV1, which means that it binds to the channel and prevents it from being activated by its usual stimuli. TRPV1 is involved in a number of physiological processes, including pain sensation, inflammation, and thermoregulation. By blocking TRPV1, N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide is able to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide has been shown to be effective in reducing pain and inflammation in animal models of inflammatory and neuropathic pain. N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide has also been shown to have anti-cancer effects in vitro and in vivo, although the mechanisms underlying these effects are not yet fully understood. N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide has also been shown to have potential applications in the treatment of diabetes and cardiovascular disease, although further research is needed to fully explore these possibilities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide in lab experiments is its selectivity for TRPV1, which means that it can be used to study the specific effects of blocking this channel. However, one limitation of using N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide is that it is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.

Future Directions

There are many potential future directions for research on N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide. One area of interest is the development of more selective TRPV1 antagonists that can be used to study the specific effects of blocking this channel in different tissues and under different conditions. Another area of interest is the development of new therapeutic applications for N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide, particularly in the areas of cancer, diabetes, and cardiovascular disease. Finally, further research is needed to fully understand the long-term effects and potential side effects of N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide, particularly in the context of chronic use.

Synthesis Methods

N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-cyano-4-cyclopropylpiperazine-1-carboxylic acid with butylamine in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting product can be purified using standard chromatographic techniques, such as flash chromatography or preparative HPLC.

Scientific Research Applications

N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of pain research. TRPV1 has been implicated in the development and maintenance of inflammatory and neuropathic pain, and N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide has been shown to be an effective analgesic in animal models of these conditions. N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide has also been studied for its potential applications in other areas of research, including cancer, diabetes, and cardiovascular disease.

properties

IUPAC Name

N-butyl-3-cyano-4-cyclopropylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-2-3-6-15-13(18)16-7-8-17(11-4-5-11)12(9-14)10-16/h11-12H,2-8,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMHAGJCWYHTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(C(C1)C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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